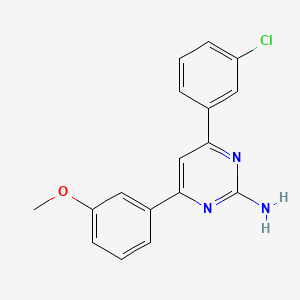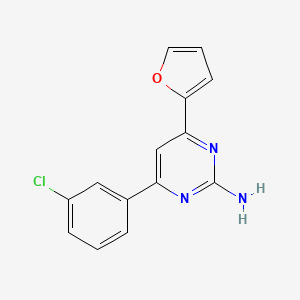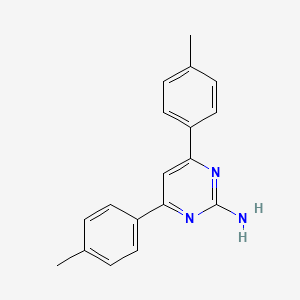
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-CPMP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of pyrimidine, a heterocyclic compound containing six carbon atoms and two nitrogen atoms, and is known for its high solubility in a variety of solvents. 4-CPMP has a number of unique properties that make it useful for a variety of applications, including its ability to act as a receptor agonist and antagonist, as well as its ability to inhibit the activity of enzymes.
Applications De Recherche Scientifique
4-CPMP has a number of applications in scientific research. It has been used as a tool in the study of serotonin receptors, as well as in the study of the effects of drugs on the central nervous system. 4-CPMP has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system. Additionally, 4-CPMP has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
Mécanisme D'action
4-CPMP is an agonist of the serotonin 5-HT2A receptor, meaning that it activates the receptor and causes an increase in the activity of the receptor. It has also been shown to act as an antagonist of the 5-HT2C receptor, meaning that it inhibits the activity of the receptor. Additionally, 4-CPMP has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes.
Biochemical and Physiological Effects
4-CPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have a direct effect on the serotonin system, as well as an indirect effect on the dopamine system. Additionally, 4-CPMP has been shown to have an effect on the endocrine system, as well as an effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
4-CPMP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as the reaction can be conducted in a variety of solvents and at room temperature. Additionally, 4-CPMP is highly soluble in a variety of solvents, making it easy to work with in the lab. A limitation of 4-CPMP is that it is not very stable, and can degrade over time. Additionally, 4-CPMP has a relatively low potency, meaning that it must be used in relatively high concentrations in order to be effective.
Orientations Futures
There are a number of potential future directions for 4-CPMP. One potential direction is to further explore its effects on the serotonin system, as well as its effects on other neurotransmitter systems. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 4-CPMP could be further studied for its potential applications in the treatment of cardiovascular disorders, such as hypertension and heart failure.
Méthodes De Synthèse
The synthesis of 4-CPMP is a relatively simple process that involves the reaction of 3-chlorophenylpyridine with 3-methoxyphenylmagnesium bromide. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically conducted at room temperature and the resulting product is purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRAPCSOCOMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














